molecular formula C10H7BrN2O2 B6258220 5-bromo-6-methyl-8-nitroquinoline CAS No. 326798-95-2

5-bromo-6-methyl-8-nitroquinoline

Cat. No.: B6258220
CAS No.: 326798-95-2
M. Wt: 267.1
InChI Key:
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Description

5-Bromo-6-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-8-nitroquinoline typically involves the nitration, bromination, and methylation of quinoline derivatives. One common method includes:

    Nitration: The nitration of 2-methylquinoline to produce 2-methyl-8-nitroquinoline.

    Bromination: The bromination of 2-methyl-8-nitroquinoline to yield this compound.

These reactions are usually carried out under controlled conditions using reagents such as nitric acid for nitration and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods prioritize efficiency, yield, and safety, utilizing optimized reaction conditions and catalysts to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-bromo-6-methyl-8-aminoquinoline, while nucleophilic substitution of the bromine atom can produce various substituted quinoline derivatives .

Scientific Research Applications

5-Bromo-6-methyl-8-nitroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and antiviral activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-8-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and methyl groups enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methoxy-8-nitroquinoline
  • 6-Methyl-8-nitroquinoline
  • 5,7-Dibromo-8-hydroxyquinoline

Uniqueness

5-Bromo-6-methyl-8-nitroquinoline is unique due to the specific combination of bromine, methyl, and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the presence of the bromine atom enhances its electrophilic substitution reactions, while the nitro group contributes to its potential antimicrobial and anticancer properties .

Properties

CAS No.

326798-95-2

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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